molecular formula C18H19ClN2O5S B3522889 methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate

methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate

Cat. No.: B3522889
M. Wt: 410.9 g/mol
InChI Key: CFOGBIYFTXWOES-UHFFFAOYSA-N
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Description

Methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate is a synthetic organic compound that belongs to the class of sulfonyl-containing benzoates This compound is characterized by the presence of a 4-chlorophenylsulfonyl group, an ethylglycyl moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate typically involves a multi-step process:

    Formation of the 4-chlorophenylsulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.

    Preparation of the N-ethylglycine derivative: N-ethylglycine is synthesized through the alkylation of glycine with ethyl halides.

    Coupling Reaction: The N-ethylglycine derivative is then reacted with 4-chlorophenylsulfonyl chloride to form the intermediate N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine.

    Esterification: Finally, the intermediate is esterified with methyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, replacing the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate
  • Methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate
  • Methyl 4-({N-[(4-methylphenyl)sulfonyl]-N-ethylglycyl}amino)benzoate

Uniqueness

Methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[[2-[(4-chlorophenyl)sulfonyl-ethylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-3-21(27(24,25)16-10-6-14(19)7-11-16)12-17(22)20-15-8-4-13(5-9-15)18(23)26-2/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOGBIYFTXWOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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